REACTION_CXSMILES
|
[C:1]1(=O)[C:17]2[C:5]([CH:6]=[CH:7][C:8]3[C:16]=2[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH:9]=3)=[CH:4][CH:3]=[CH:2]1>O1CCCC1.[C].[Pd].[Pd]>[CH2:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16]2[C:17]3[C:5]([CH:6]=[CH:7][C:8]1=2)=[CH:4][CH:3]=[CH:2][CH:1]=3 |f:2.3|
|
Name
|
benzo(c) flurenone
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C2C=CC3=CC=4C=CC=CC4C3=C21)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting product was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with pentane
|
Type
|
FILTRATION
|
Details
|
filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Name
|
|
Type
|
|
Smiles
|
C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |